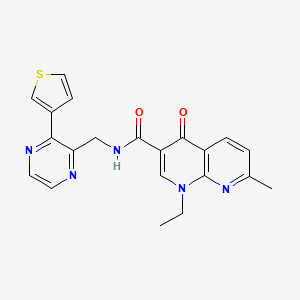
1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel synthetic derivative belonging to the naphthyridine family. Its unique structure, characterized by a combination of naphthyridine, thiophene, and pyrazine moieties, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O2S, with a molecular weight of approximately 382.48 g/mol. The structural complexity includes multiple heterocycles which may contribute to its biological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of the naphthyridine core is known for its role in enzyme inhibition and receptor modulation. Specifically, it may act on:
- Enzymatic pathways : Potential inhibition of key enzymes involved in metabolic processes.
- Receptor interactions : Possible binding to specific receptors that regulate cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that our compound may possess similar anti-tubercular activity.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) have revealed that certain derivatives are non-toxic at effective concentrations . This is crucial for potential therapeutic applications, indicating a favorable safety profile.
Study 1: Anti-Tubercular Activity
A study focusing on the synthesis and evaluation of substituted naphthyridine derivatives found that several compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values between 3.73 and 4.00 μM, demonstrating the potential for further development in treating tuberculosis .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Target Compound | TBD | TBD |
Study 2: Mechanistic Insights
Docking studies conducted on related compounds indicate that the binding affinity to specific protein targets (e.g., DprE1) is critical for their biological activity. The target compound's structural features may facilitate similar interactions, warranting further investigation into its binding characteristics .
Propiedades
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-26-11-16(19(27)15-5-4-13(2)25-20(15)26)21(28)24-10-17-18(23-8-7-22-17)14-6-9-29-12-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQXDFZTUZKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














